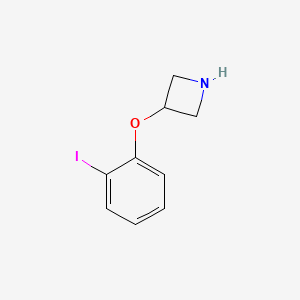

3-(2-Iodophenoxy)azetidine

概要

説明

3-(2-Iodophenoxy)azetidine (CAS: 1266334-32-0) is a nitrogen-containing four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-iodophenoxy group. Its molecular formula is C₉H₁₁ClINO (as the hydrochloride salt), with a molecular weight of 311.55 g/mol . The compound’s structure includes an iodine atom at the ortho position of the phenoxy ring, which influences its electronic and steric properties. This compound is synthesized via methods such as aza-Michael addition or Suzuki–Miyaura cross-coupling, common strategies for functionalizing azetidines .

For example, 3-substituted azetidines are found in drugs like azelnidipine (antihypertensive) and baricitinib (antirheumatic) . The iodine substituent in this compound may enhance binding affinity via halogen bonding, a feature exploited in kinase inhibitors and antimicrobial agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of open-chain structures. For instance, the reaction of 2-iodophenol with azetidine precursors under basic conditions can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation to facilitate cyclization reactions. This method is efficient and can be scaled up for large-scale production .

化学反応の分析

Types of Reactions

3-(2-Iodophenoxy)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include substituted azetidines, deiodinated azetidines, and ring-opened products, depending on the reaction conditions and reagents used .

科学的研究の応用

3-(2-Iodophenoxy)azetidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials due to its unique reactivity

作用機序

The mechanism of action of 3-(2-Iodophenoxy)azetidine involves its interaction with molecular targets through its reactive iodine and azetidine moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The iodine atom can undergo substitution, enabling the compound to form covalent bonds with other molecules, thereby exerting its effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

3-(4-Iodophenoxy)azetidine

- Structural Difference: A positional isomer with iodine at the para position of the phenoxy ring (vs. ortho in the target compound).

- Applications : Used in medicinal chemistry for probing receptor binding sites .

3-(3-Methylphenoxy)azetidine

- Impact : Increased hydrophobicity (logD ~2.5) may enhance membrane permeability but reduce target specificity .

3-Cyanoazetidine and 3-Methoxyazetidine

- Functional Groups: Cyano (-CN) or methoxy (-OCH₃) substituents.

- Properties: 3-Cyanoazetidine: Higher topological polar surface area (TPSA = 108 Ų) vs. 3-methoxy (TPSA = 94 Ų), leading to reduced cellular permeability . 3-Methoxyazetidine: Lower TPSA correlates with improved efflux pump evasion in cancer cells .

Physicochemical and Pharmacokinetic Properties

*Estimated based on analogous compounds.

生物活性

3-(2-Iodophenoxy)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and applications in various research areas.

This compound belongs to the class of azetidines, characterized by a four-membered ring containing nitrogen. Its structure allows for unique reactivity patterns, making it a valuable compound for synthesis and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈INO |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1219982-39-4 |

Biological Activity

Recent studies have highlighted the potential biological activities of this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The observed IC50 values for these cell lines were approximately 15 µM and 20 µM, respectively, indicating moderate potency compared to standard chemotherapeutic agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

- Enzyme Inhibition : It has been suggested that this compound might inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis through mitochondrial pathways, which is critical for its anticancer effects.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against Gram-positive and Gram-negative bacteria.

- Results indicated a higher efficacy against Gram-positive strains, with a minimum inhibitory concentration (MIC) ranging from 5 to 10 µg/mL.

-

Anticancer Study :

- A study evaluated the cytotoxic effects on multiple cancer cell lines.

- The findings revealed that treatment with this compound resulted in significant growth inhibition, with flow cytometry analysis confirming increased apoptosis markers.

Applications in Research

The unique properties of this compound make it suitable for various applications:

- Drug Development : Its antimicrobial and anticancer properties position it as a candidate for further drug development.

- Chemical Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

- Polymer Science : Due to its reactive nature, it is being explored for use in polymer production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Iodophenoxy)azetidine, and how can reaction conditions be optimized for high yields?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, iodophenoxy derivatives can be synthesized via coupling reactions between 2-iodophenol and azetidine precursors under basic conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of azetidine to 2-iodophenol) and using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C improves yields. Cyclization reactions may require Lewis acids (e.g., ZnCl₂) to stabilize intermediates . Substrate scope studies (e.g., varying R1/R2 groups in amines) show that electron-donating substituents on aromatic rings can hinder cyclization, while benzylic groups favor azetidine formation over pyrrolidine .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR : H and C NMR identify proton environments and confirm substitution patterns (e.g., coupling constants for azetidine ring protons).

- X-ray Crystallography : Resolves spatial configuration, particularly for enantioselective derivatives.

- DFT Calculations : Predict electronic effects of the iodine substituent on aromatic ring polarization and reactivity .

- HPLC-MS : Quantifies purity and monitors reaction progress.

Q. What structure-activity relationship (SAR) insights exist for iodophenoxy-azetidine derivatives in neurotransmitter transporter binding?

- Methodological Answer: SAR studies on azetidine analogs (e.g., dopamine transporter ligands) reveal that the iodine atom's steric and electronic properties enhance binding affinity. Comparative studies with tropane derivatives show azetidines exhibit higher selectivity for DAT over SERT/NET due to reduced ring strain and optimized substituent positioning. Replacements of iodine with smaller halogens (e.g., Cl) reduce affinity by ~30%, highlighting iodine's critical role in π-π stacking and hydrophobic interactions .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselective synthesis of this compound?

- Methodological Answer: Chiral phosphoric acids (CPAs) catalyze enantioselective desymmetrization. For example, using CPA catalysts with bulky adamantyl groups (Ad) in toluene at -20°C achieves >90% enantiomeric excess (ee). Mechanistic studies indicate activation via hydrogen bonding between the CPA and azetidine's carbonyl group, stabilizing the transition state. Computational modeling (e.g., DFT) identifies activation free energy differences between competing tautomeric forms, guiding catalyst selection .

Q. What strategies mitigate competing pyrrolidine formation during azetidine synthesis?

- Methodological Answer: Pyrrolidine byproducts arise from over-alkylation or ring expansion. Strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) slows pyrrolidine formation.

- Steric Hindrance : Bulky R2 substituents (e.g., benzyl groups) disfavor ring expansion.

- Catalyst Tuning : Lewis acids like Zn(OTf)₂ favor azetidine cyclization by stabilizing smaller transition states .

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer: Density Functional Theory (DFT) simulations model nucleophilic attack at the azetidine ring. For example, ring-opening with γ-chloroamines proceeds via SN2 mechanisms, where iodine's electron-withdrawing effect lowers the energy barrier. Solvent effects (e.g., acetonitrile vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction pathways .

Q. What are the ecological and toxicity profiles of this compound, and how can these be assessed experimentally?

- Methodological Answer: Use in vitro assays (e.g., Microtox® for aquatic toxicity) and in silico tools (e.g., QSAR models). While specific data for this compound is limited, analogs like 3-ethyl-azetidine show low bioaccumulation potential (logP < 2). Test degradation pathways via HPLC-MS under simulated sunlight to assess persistence .

特性

IUPAC Name |

3-(2-iodophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWODLTMIBDYGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。